

Pharmacological profile of Deoxyschizandrin from Schisandra chinensis.

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Compound of Interest

Compound Name: Deoxyschizandrin

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The Pharmacological Profile of Deoxyschizandrin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxyschizandrin, a prominent dibenzocyclooctadiene lignan isolated from the fruit of *Schisandra chinensis*, has garnered significant scientific interest for its diverse pharmacological activities. Traditionally used in Eastern medicine, modern research is progressively elucidating the mechanisms underlying its therapeutic potential. This technical guide provides a comprehensive overview of the pharmacological profile of **deoxyschizandrin**, presenting key quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions to support further research and drug development efforts.

Pharmacodynamics: Mechanism of Action

Deoxyschizandrin exhibits a range of biological effects, including anti-cancer, antioxidant, neuroprotective, and hepatoprotective activities.^[1] Its mechanisms of action are multifaceted, often involving the modulation of key signaling pathways.

Anti-Cancer Activity

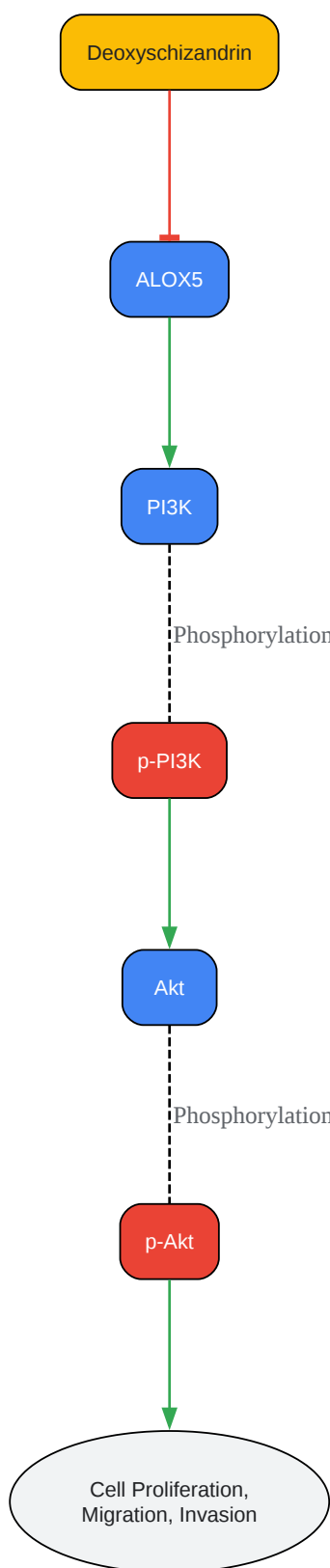
Deoxyschizandrin has demonstrated significant anti-proliferative and anti-invasive effects in various cancer cell lines.

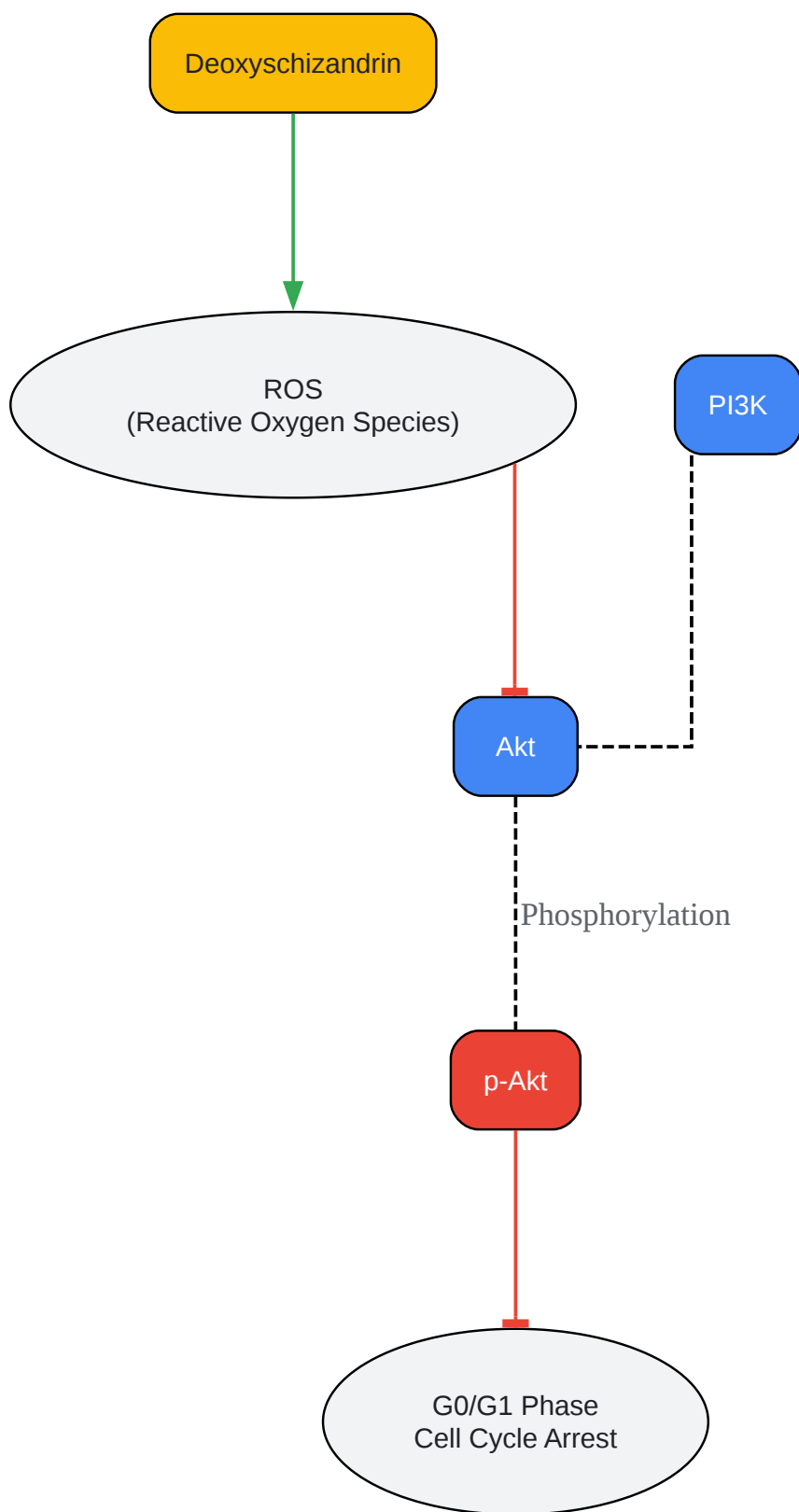
In Bladder Cancer: **Deoxyschizandrin** inhibits the proliferation, migration, and invasion of bladder cancer cells by downregulating arachidonate 5-lipoxygenase (ALOX5).[2] This, in turn, inhibits the PI3K/Akt signaling pathway, a critical cascade for cell growth and survival.[2]

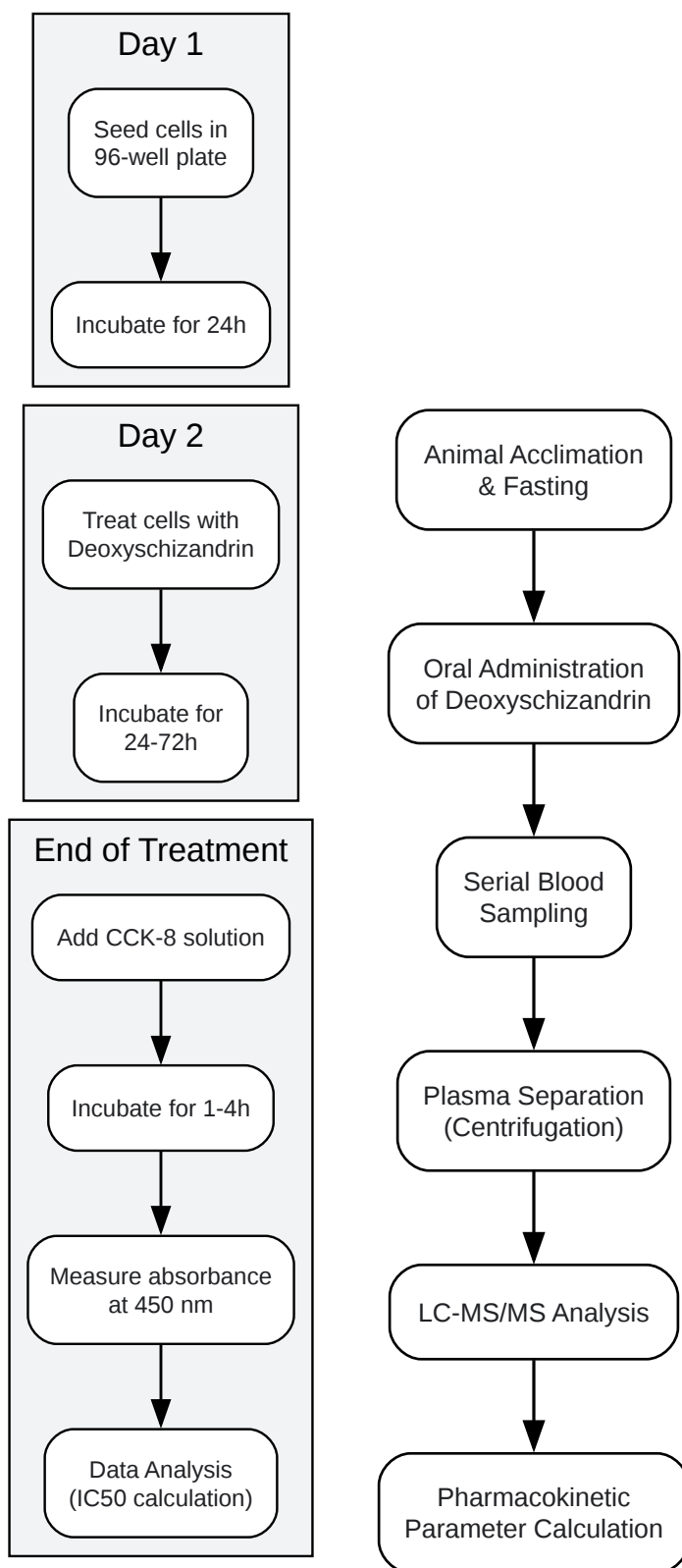
Western blot analyses have confirmed that **deoxyschizandrin** treatment leads to a decrease in the phosphorylation of both PI3K and Akt.[2]

In Ovarian Cancer: The anti-cancer effect of **deoxyschizandrin** in ovarian cancer cells is mediated through the induction of G0/G1 phase cell cycle arrest and the inhibition of cyclin E expression.[3] This process is linked to an increase in intracellular reactive oxygen species (ROS), which subsequently suppresses the activation of the PI3K/Akt signaling pathway.[3] The pro-oxidant activity of **deoxyschizandrin** in cancer cells is a notable aspect of its mechanism. [1] Furthermore, **deoxyschizandrin** has been shown to inhibit the protumoral activation of tumor-associated macrophages (TAMs), reducing the expression of M2 phenotype markers and tumor-promoting factors such as MMP-9, RANTES, and VEGF.[1][3]

Signaling Pathway in Bladder Cancer







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